molecular formula C16H16N2 B12561625 (4R)-1-Benzyl-4-phenyl-4,5-dihydro-1H-imidazole CAS No. 175792-72-0

(4R)-1-Benzyl-4-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B12561625
CAS No.: 175792-72-0
M. Wt: 236.31 g/mol
InChI Key: BMDKSWUPEISFOG-INIZCTEOSA-N
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Description

(4R)-1-Benzyl-4-phenyl-4,5-dihydro-1H-imidazole is a chiral compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This specific compound is characterized by the presence of a benzyl group and a phenyl group attached to the imidazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Benzyl-4-phenyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with phenylacetaldehyde in the presence of an acid catalyst to form the imidazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Benzyl-4-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce more saturated imidazole derivatives.

Scientific Research Applications

(4R)-1-Benzyl-4-phenyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4R)-1-Benzyl-4-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-1,2-dithiane-4,5-diol: Another chiral compound with a similar ring structure but different functional groups.

    (4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(phenoxymethyl)-5,6-dihydroxy-1,3-dioxolane: A compound with a more complex structure and additional functional groups.

Uniqueness

(4R)-1-Benzyl-4-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of benzyl and phenyl groups attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

175792-72-0

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

(4R)-1-benzyl-4-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C16H16N2/c1-3-7-14(8-4-1)11-18-12-16(17-13-18)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2/t16-/m0/s1

InChI Key

BMDKSWUPEISFOG-INIZCTEOSA-N

Isomeric SMILES

C1[C@H](N=CN1CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(N=CN1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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